molecular formula C15H12BrNO2S B1442363 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole CAS No. 1184953-71-6

5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole

Cat. No.: B1442363
CAS No.: 1184953-71-6
M. Wt: 350.2 g/mol
InChI Key: WEPKKLRCOPTNLP-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole is a halogenated indole derivative characterized by a phenylsulfonyl group at the 1-position and a bromomethyl substituent at the 5-position. Its molecular formula is C₁₅H₁₁BrN₂O₂S, with a molecular weight of 363.23 g/mol. The phenylsulfonyl group enhances electron-withdrawing properties, while the bromomethyl group provides reactivity for alkylation or nucleophilic substitution reactions.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-(bromomethyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S/c16-11-12-6-7-15-13(10-12)8-9-17(15)20(18,19)14-4-2-1-3-5-14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPKKLRCOPTNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Reagents and Conditions

  • N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of benzylic and allylic methyl groups.
  • Solvent: Carbon tetrachloride (CCl4) or chloroform is commonly used as the solvent.
  • Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide is used as a radical initiator.
  • Reaction conditions: Refluxing the reaction mixture under an inert atmosphere for 1–3 hours ensures efficient bromination.

Representative Procedure

  • Dissolve 1-(phenylsulfonyl)-5-methyl-1H-indole (or the corresponding methylated intermediate) in dry CCl4.
  • Add NBS (approximately 1.1 equivalents) and a catalytic amount of AIBN.
  • Reflux the mixture for about 2 hours.
  • Cool the reaction mixture to room temperature, filter off succinimide byproduct.
  • Concentrate the filtrate under reduced pressure.
  • Purify the crude product by recrystallization from methanol or slow evaporation from chloroform to yield this compound as a solid.

Yield and Purity

  • Yields reported are typically high, around 80–88%.
  • The product is obtained as a bright yellow solid with melting points in the range of 431–433 K (158–160 °C).

Alternative Synthetic Routes and Optimization

Multi-step Synthesis from Indole

A three-step synthesis starting from indole involves:

  • Formation of 2-sodium sulfonate-indole by reaction with sodium or potassium bisulfite in alcoholic solvents at 20–30 °C for 15–20 hours.
  • Acetylation of the sulfonate intermediate with acetic anhydride at elevated temperatures (~68–73 °C) followed by addition of ethyl propionate or benzene to yield a white powder intermediate.
  • Bromination of the intermediate with bromine at 0–5 °C, followed by sodium bisulfite quenching and alkaline reflux to yield 5-bromoindole derivatives.

This route is designed to minimize solvent use and improve atom economy and cost-effectiveness.

Use of Molecular Bromine

In some methods, molecular bromine (Br2) is used for bromination under controlled temperature conditions, with subsequent quenching and purification steps to yield brominated indole derivatives.

Structural Confirmation and Analysis

  • Single crystal X-ray diffraction studies confirm the molecular structure of this compound.
  • The phenylsulfonyl group is nearly orthogonal to the indole plane, with a dihedral angle of approximately 88°.
  • Bromine is attached to the methyl group at the 5-position, confirmed by bond length restraints and electron density maps.
  • The compound exhibits weak intermolecular interactions such as C–H···π and C–H···Br hydrogen bonding in the crystal lattice.

Summary Table of Preparation Methods

Step Reaction Reagents & Conditions Notes Yield (%)
1 Protection of indole N Phenylsulfonyl chloride, base Stable N-protected intermediate High (not specified)
2 Introduction of methyl at 5-position Electrophilic substitution or use of methylated indole Precursor for bromination Variable
3 Bromination of methyl group N-Bromosuccinimide, CCl4, AIBN, reflux 2 h Selective benzylic bromination 80–88%
Alternative Multi-step synthesis from indole Sodium bisulfite, acetic anhydride, Br2, alkaline reflux Cost-effective, scalable Not specified

Research Findings and Practical Considerations

  • The phenylsulfonyl group is crucial for directing bromination and stabilizing the indole nitrogen.
  • NBS-mediated bromination is preferred for selectivity and yield.
  • Radical initiators like AIBN improve reaction efficiency.
  • Purification by recrystallization ensures high purity.
  • The synthetic methods are adaptable for scale-up with moderate reaction temperatures and manageable reaction times.
  • Structural studies support the integrity of the bromomethyl substitution and overall molecular conformation.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The phenylsulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phenylsulfonyl group.

    Coupling Reactions: Catalysts like palladium or copper are often used in coupling reactions to facilitate the formation of new carbon-carbon bonds.

Major Products Formed

    Substitution Products: New derivatives with different functional groups replacing the bromomethyl group.

    Oxidation Products: Sulfoxides or sulfones, depending on the extent of oxidation.

    Coupling Products: More complex aromatic compounds with extended conjugation.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole typically involves several steps, including:

  • Formation of the Indole Framework : The indole structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Bromomethyl Group : This can be achieved through bromination reactions.
  • Attachment of the Phenylsulfonyl Group : This step often involves sulfonation reactions with phenolic compounds.

The compound's reactivity allows for various transformations, including:

  • Nucleophilic Substitution : The bromomethyl group can react with nucleophiles such as thiolates or amines to yield thioether or substituted indole derivatives.
  • Electrophilic Aromatic Substitution : The sulfonyl group enhances electrophilicity, allowing for further functionalization of the indole ring.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Antibacterial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, potentially due to their ability to disrupt bacterial cell functions .
  • Antitumor Activity : Studies have demonstrated that indole derivatives can inhibit tumor growth by affecting cellular pathways involved in cancer progression. The phenylsulfonyl moiety may enhance bioavailability and solubility, contributing to these effects .
  • Inhibition of HIV-1 Reverse Transcriptase : Some phenylsulfonyl indoles have been shown to inhibit this enzyme in vitro, suggesting potential applications in antiviral drug development .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Molecular Docking Simulations : These studies analyze interactions between the compound and biological macromolecules (e.g., proteins), providing insights into its mechanism of action and optimizing pharmacological profiles.
  • Crystal Structure Analysis : Research has detailed the crystal structures of related indole derivatives, revealing important supramolecular interactions that can influence biological activity. For instance, π–π interactions and hydrogen bonding play crucial roles in stabilizing these structures .

Comparative Analysis of Related Compounds

The versatility of indole derivatives can be highlighted through a comparative analysis with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indoleBromomethyl and phenylsulfonyl groupsDifferent position of bromomethyl attachment
3-Methyl-1-(phenylsulfonyl)-1H-indoleMethyl substitution on indoleVariation in biological activity
4-Bromo-1-(phenylsulfonyl)-1H-indoleBromo substitution at a different positionAltered electronic properties

This table illustrates how modifications to the indole structure can lead to differences in reactivity and biological activity, emphasizing the importance of structure-activity relationships in drug design.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The phenylsulfonyl group can influence the compound’s reactivity and stability. The indole ring itself is known to interact with various enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

The structural and functional attributes of 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole are best understood through comparison with analogs differing in substituents or core scaffolds. Key comparisons are summarized below:

Structural Analogs with Varying 5-Position Substituents

Compound Name 5-Position Substituent Key Targets Biological Activity (IC₅₀/Kᵢ) Physicochemical Properties
This compound -CH₂Br ChEs, 5-HT6R Data not reported (inferred) High lipophilicity (LogP ~3.5)
5-Chloro-1-(phenylsulfonyl)-1H-indole -Cl ChEs (inferred) N/A Moderate solubility in DMSO
5-(4-Methoxyphenyl)-1-(phenylsulfonyl)-1H-indole -C₆H₄-4-OCH₃ PED4 PED4 inhibition (data not reported) Enhanced para-selectivity in synthesis
5-Bromo-1-methyl-1H-indole -Br N/A N/A Solid, soluble in organic solvents

Key Observations :

  • Reactivity : The bromomethyl group in the target compound enables alkylation reactions, distinguishing it from chloro or methoxy derivatives, which are less reactive .

Functional Hybrids with Modified Indole Scaffolds

1-(Phenylsulfonyl)-1H-Indole Hybrids
  • Compound 55 (Ethylamine-linked): Exhibits dual activity against 5-HT6R (Kᵢ = 2.6 nM) and butyrylcholinesterase (BChE, IC₅₀ = 473 nM) .
  • Compound 56 (Cyclohexylmethanamine-linked): Improved BChE inhibition (IC₅₀ = 90 nM) and BBB penetration (brain-to-plasma ratio = 6.79) .
  • Target Compound : The bromomethyl group may offer a balance between reactivity (for prodrug strategies) and target engagement, though direct activity data are lacking.
Indole-Pyrazoline Hybrids
  • Compound 6n : A Topoisomerase 1 (Top1) inhibitor with superior activity to camptothecin (CPT), highlighting the versatility of indole derivatives in diverse therapeutic areas .

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : Brominated compounds may exhibit slower hepatic metabolism compared to chlorinated analogs, as seen in mouse liver microsome studies for compound 56 .

Biological Activity

5-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole is an indole derivative that has garnered attention due to its potential biological activities, particularly in antibacterial and antitumor applications. This article delves into the compound's biological activity, synthesis, and interactions with biological macromolecules.

Chemical Structure and Properties

The compound is characterized by a bromomethyl group (-CH2Br) and a phenylsulfonyl group (-SO2C6H5) attached to an indole ring. The unique structure enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis. The bromomethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the phenylsulfonyl moiety improves the compound's stability and bioavailability.

Antibacterial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antibacterial activity. A study evaluated several related compounds for their ability to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Compounds similar to this compound demonstrated biofilm inhibitory concentrations ranging from 12.5 to 50 μM, with some achieving over 90% inhibition against E. faecalis at 12.5 μM .

Antitumor Activity

Indole derivatives are also known for their antitumor properties. The phenylsulfonyl group may enhance the interaction of these compounds with various biological targets, including enzymes involved in cancer progression. Some studies have reported that structurally similar compounds can inhibit the HIV-1 reverse transcriptase (RT) enzyme, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may act as an enzyme inhibitor or a ligand in biochemical assays, modulating biological processes such as signal transduction and gene expression. The compound's structure allows it to bind to active sites of enzymes, blocking substrate access and inhibiting their activity.

Synthesis

The synthesis of this compound typically involves several steps starting from indole derivatives. The process may include:

  • Formation of the Indole Framework : Using indole as a starting material.
  • Introduction of the Bromomethyl Group : Through bromination reactions.
  • Sulfonation : Introducing the phenylsulfonyl group via reaction with benzenesulfonyl chloride under basic conditions .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indoleSimilar bromomethyl and phenylsulfonyl groupsAntibacterial activity against MRSA
3-Methyl-1-(phenylsulfonyl)-1H-indoleMethyl substitution on indoleVariation in antitumor activity
4-Bromo-1-(phenylsulfonyl)-1H-indoleBromo substitution at a different positionAltered electronic properties affecting reactivity

Case Studies

A notable case study involved the evaluation of various indole derivatives for their antibacterial properties against Gram-positive bacterial strains. The findings revealed that certain derivatives exhibited more than 85% inhibition against MRSA at low concentrations (12.5 μM), highlighting the potential of these compounds in developing new antibacterial agents .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 5-(bromomethyl)-1-(phenylsulfonyl)-1H-indole, and how can reaction yields be optimized?

  • Methodology :

  • Electrophilic Bromination : Start with 1-(phenylsulfonyl)-1H-indole and introduce bromine at the 5-position using N-bromosuccinimide (NBS) in dichloromethane under controlled conditions. Optimize reaction time and temperature (e.g., 0°C to room temperature) to minimize over-bromination .
  • Methylation and Bromination : Alternatively, methylate the indole at the 5-position via Friedel-Crafts alkylation, followed by radical bromination (e.g., using HBr/H₂O₂) to introduce the bromomethyl group. Monitor reaction progress via TLC or GC-MS to avoid side products .
  • Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation and employ high-purity reagents. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodology :

  • NMR Spectroscopy :
  • ¹H NMR : Expect a singlet for the bromomethyl (-CH₂Br) group at δ ~4.6–4.8 ppm. The phenylsulfonyl group deshields adjacent protons, causing aromatic protons at positions 4 and 6 to appear as doublets (δ ~7.5–8.2 ppm) .
  • ¹³C NMR : The bromomethyl carbon resonates at δ ~30–35 ppm, while the sulfonyl-attached carbon (C1) appears at δ ~135–140 ppm .
  • Mass Spectrometry (HR-MS) : Look for the molecular ion peak [M+H]⁺ with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br). Confirm mass accuracy (<5 ppm error) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. Key metrics include R-factor (<0.05) and bond-length accuracy (mean σ(C-C) <0.003 Å) .

Advanced Research Questions

Q. How does the phenylsulfonyl group at the 1-position influence the reactivity of the bromomethyl substituent in cross-coupling reactions?

  • Methodology :

  • Electronic Effects : The electron-withdrawing sulfonyl group reduces electron density at the indole core, making the bromomethyl group more electrophilic and prone to nucleophilic substitution (e.g., Suzuki-Miyaura couplings). Use Pd(PPh₃)₄ as a catalyst and aqueous Na₂CO₃ as a base in THF/EtOH .
  • Steric Considerations : The bulky phenylsulfonyl group may hinder reactions at the 2- and 3-positions, directing functionalization to the 5-bromomethyl site. Validate regioselectivity via NOESY or X-ray analysis .

Q. What strategies mitigate competing side reactions (e.g., debromination or sulfonyl group cleavage) during functionalization?

  • Methodology :

  • Debromination Prevention : Avoid strong reducing agents (e.g., Zn/HCl). For Stille couplings, use Pd₂(dba)₃ with AsPh₃ as a ligand to stabilize the intermediate .
  • Sulfonyl Stability : Maintain pH neutrality in aqueous reactions. For acidic/basic conditions, protect the sulfonyl group via temporary silylation (e.g., TMSCl) .
  • By-product Analysis : Use LC-MS to detect impurities. Compare retention times with synthesized standards .

Q. How can researchers reconcile discrepancies in reported catalytic efficiencies for Buchwald-Hartwig aminations involving this compound?

  • Methodology :

  • Catalyst Screening : Test Pd(OAc)₂ with Xantphos versus RuPhos ligands. For example, Pd/Xantphos may improve yields in aryl aminations at 80°C in toluene .
  • Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents. Higher polarity may accelerate ligand exchange but increase side reactions .
  • Data Reproducibility : Replicate conditions from literature with controlled moisture/oxygen levels (Schlenk techniques). Report deviations in catalyst loading or heating rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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